molecular formula C15H18BrNO2 B14183816 2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol) CAS No. 856680-59-6

2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)

Cat. No.: B14183816
CAS No.: 856680-59-6
M. Wt: 324.21 g/mol
InChI Key: BXEUTOFSHNPMKF-UHFFFAOYSA-N
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Description

2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol is a chemical compound with the molecular formula C15H18BrNO2 and a molecular weight of 324.21 g/mol . This compound is characterized by the presence of a bromonaphthalene group attached to a diethanolamine moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol typically involves the reaction of 1-bromonaphthalene with diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol undergoes various chemical reactions, including:

Scientific Research Applications

2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol involves its interaction with specific molecular targets and pathways. The bromonaphthalene group can interact with aromatic systems, while the diethanolamine moiety can form hydrogen bonds with various biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects .

Comparison with Similar Compounds

Similar compounds to 2,2’-(((1-Bromonaphthalen-2-yl)methyl)azanediyl)diethanol include:

    2,2’-(((1-Chloronaphthalen-2-yl)methyl)azanediyl)diethanol: This compound has a chlorine atom instead of a bromine atom, which can lead to different reactivity and properties.

    2,2’-(((1-Fluoronaphthalen-2-yl)methyl)azanediyl)diethanol: The presence of a fluorine atom can significantly alter the compound’s chemical behavior and interactions.

    2,2’-(((1-Iodonaphthalen-2-yl)methyl)azanediyl)diethanol: The iodine atom can introduce unique reactivity patterns compared to the bromine-containing compound.

Properties

CAS No.

856680-59-6

Molecular Formula

C15H18BrNO2

Molecular Weight

324.21 g/mol

IUPAC Name

2-[(1-bromonaphthalen-2-yl)methyl-(2-hydroxyethyl)amino]ethanol

InChI

InChI=1S/C15H18BrNO2/c16-15-13(11-17(7-9-18)8-10-19)6-5-12-3-1-2-4-14(12)15/h1-6,18-19H,7-11H2

InChI Key

BXEUTOFSHNPMKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)CN(CCO)CCO

Origin of Product

United States

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